Methyl indoline-6-carboxylate
Description
Methyl indoline-6-carboxylate (CAS: 341988-36-1) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It features a saturated indoline ring system with a methyl ester group at the 6-position. Key physicochemical properties include a melting point of 70 ± 15°C, a boiling point of 315.6 ± 31.0°C at 760 mmHg, and a density of 1.2 ± 0.1 g/cm³ . It is primarily used as an intermediate in pharmaceutical synthesis, cosmetics (as a fragrance component), and chemical research .
Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating protective equipment during handling .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIWGSRKYSLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585695 | |
| Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341988-36-1 | |
| Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl indoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction of Methyl Indole-6-carboxylate Using Sodium Cyanoborohydride
One of the most established methods for preparing methyl indoline-6-carboxylate involves the reduction of methyl indole-6-carboxylate with sodium cyanoborohydride in acidic medium.
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- Dissolve methyl indole-6-carboxylate (5.00 g, 28.5 mmol) in acetic acid (50 mL).
- Cool the solution to 0 °C.
- Slowly add sodium cyanoborohydride (8.85 g, 142 mmol) while maintaining the temperature.
- Stir the reaction mixture at 15 °C for 2 hours.
- After completion, dry the reaction mixture to dryness.
- Extract the residue with dichloromethane (150 mL × 3).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Yield: Typically high, with reported yields around 77% after purification.
Notes: This method selectively reduces the indole double bond to the indoline ring without affecting the ester functionality.
Alkylation of this compound
Following the preparation of this compound, further functionalization such as N-methylation can be performed:
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- Dissolve this compound (200 mg, 1.13 mmol) in N,N-dimethylformamide (3 mL).
- Cool to 0 °C.
- Add sodium hydride (50 mg, 1.24 mmol) and stir for 10 minutes.
- Add methyl iodide (0.08 mL, 1.24 mmol) dropwise.
- Warm to room temperature and stir for 1 hour.
- Quench with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify by column chromatography (0–50% ethyl acetate in cyclohexane).
Yield: Approximately 47% of methyl 1-methylindoline-6-carboxylate as a pale yellow oil.
Analytical Data: LCMS shows m/z 192.1 [M+H]+ confirming the product.
Sulfonylation Followed by Reduction
- Step 1: Methyl 2,3-dihydro-1H-indole-6-carboxylic acid methyl ester is reacted with 5-chloro-2-methoxy-benzenesulfonyl chloride in dichloromethane with pyridine at 20 °C overnight.
- Step 2: The sulfonylated intermediate is purified by flash chromatography.
- Yield: Around 77%.
This method is useful for introducing protecting groups or activating the indoline nitrogen for further transformations.
Hydrogenation of Methyl 2-oxoindoline-6-carboxylate
An improved process for preparing methyl 2-oxoindoline-6-carboxylate, a close analog, involves:
- Reaction of a precursor compound in acetic acid with hydrosilane and water at 120–125 °C for 2 hours.
- Subsequent neutralization with ammonia and filtration to isolate the product.
- This method is relevant for derivatives and may be adapted for this compound synthesis.
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sodium cyanoborohydride reduction | Methyl indole-6-carboxylate | NaBH3CN, Acetic acid, 0–15 °C, 2 h | ~77 | Selective reduction of indole to indoline |
| N-Methylation | This compound | NaH, Methyl iodide, DMF, 0–RT, 1 h | 47 | Alkylation at nitrogen |
| Sulfonylation | Methyl 2,3-dihydro-1H-indole-6-carboxylic acid methyl ester | 5-chloro-2-methoxy-benzenesulfonyl chloride, pyridine, DCM, RT overnight | 77 | For nitrogen protection/activation |
| Hydrogenation (analogous) | Precursor compound | Hydrosilane, Acetic acid, 120–125 °C, 2 h | >50 | For methyl 2-oxoindoline-6-carboxylate |
- Purity and Identity Confirmation: Products are typically characterized by LCMS, NMR (1H and 13C), and IR spectroscopy.
- LCMS: Confirms molecular ion peaks consistent with this compound and derivatives.
- NMR: Shows characteristic signals for the indoline ring and ester methyl group.
- IR: Ester carbonyl stretch around 1710–1730 cm⁻¹.
- Chromatography: Column chromatography with ethyl acetate/cyclohexane gradients is standard for purification.
The preparation of this compound is well-established through selective reduction of methyl indole-6-carboxylate using sodium cyanoborohydride in acidic media, yielding high purity and good yields. Subsequent functionalization such as N-methylation is achievable under mild conditions. Alternative methods involving sulfonylation and hydrogenation provide routes for derivative synthesis and process optimization. Analytical techniques confirm the structure and purity, supporting the compound’s utility in synthetic and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Methyl indoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl indoline-6-carboxylate has applications in scientific research, specifically in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex organic molecules, and its reactivity makes it a valuable intermediate in organic synthesis.
Scientific Research Applications
- Chemistry this compound serves as a building block in creating complex organic molecules.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent, with derivatives investigated for their pharmacological properties.
- Industry It is used in the development of dyes, pigments, and other industrial chemicals.
This compound's biological activity is attributed to its interaction with molecular targets. It demonstrates antibacterial properties against Gram-positive and Gram-negative bacteria, sometimes outperforming traditional antibiotics. It can also act as an inhibitor of tryptophan dioxygenase, which is implicated in tumor growth and immune modulation, showing potential as an immunomodulator in cancer therapy.
Pharmacological applications include use as an antimicrobial agent effective against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Trichoderma viride. It also has applications in cancer therapy and neurological disorders.
Comparative Analysis
| Compound | Antibacterial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| This compound | High | Moderate | Immunomodulatory effects |
| Indole-3-Carboxylate | Moderate | Low | Limited applications |
| Methyl Indole-2-Carboxylate | Low | Moderate | Some antifungal activity |
Mechanism of Action
The mechanism of action of methyl indoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| Methyl indoline-6-carboxylate | 341988-36-1 | C₁₀H₁₁NO₂ | 177.20 | 70 ± 15 | Saturated indoline ring, 6-ester |
| Methyl indole-6-carboxylate | 50820-65-0 | C₁₀H₉NO₂ | 175.19 | Not reported | Aromatic indole ring, 6-ester |
| Ethyl indoline-6-carboxylate | - | C₁₁H₁₃NO₂ | 191.23 | Not reported | Ethyl ester, saturated indoline ring |
| Indole-6-carboxylic acid | 1670-82-2 | C₉H₇NO₂ | 161.15 | 256–259 | Carboxylic acid at 6-position |
| Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | C₁₀H₉NO₃ | 191.19 | Not reported | Oxo group at 2-position, 6-ester |
Key Observations :
- Substituent Position : Moving the ester group to the 4- or 5-position (e.g., methyl 2-oxoindoline-4-carboxylate, CAS: 90924-46-2) alters reactivity and regioisomer ratios during synthesis .
- Functional Groups : The oxo group in methyl 2-oxoindoline-6-carboxylate introduces hydrogen-bonding capability, distinguishing it from the parent compound .
Table 3: Hazard Profiles
| Compound Name | Hazards (GHS) | Precautionary Measures |
|---|---|---|
| This compound | H315, H319, H335 | Use gloves, eye protection, and ventilation |
| Methyl indole-6-carboxylate | Not specified | Assume standard organic compound handling |
| Indole-6-carboxylic acid | Corrosive (mp >250°C) | Avoid inhalation, use fume hood |
- This compound requires stringent storage conditions (2–8°C, sealed ) due to hygroscopicity, whereas indole-6-carboxylic acid’s high melting point (256–259°C ) simplifies handling .
Biological Activity
Methyl indoline-6-carboxylate, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 175.18 g/mol
CAS Number: 341988-36-1
This compound is characterized by its indole structure, which is known for its diverse biological activities. The presence of the carboxylate group at the 6-position enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity: The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to outperform traditional antibiotics like ampicillin in certain cases, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL for some derivatives .
- Anticancer Potential: Research indicates that this compound can act as an inhibitor of tryptophan dioxygenase, which is implicated in tumor growth and immune modulation. This compound has been explored as a potential immunomodulator in cancer therapy .
Pharmacological Applications
The pharmacological applications of this compound span several areas:
-
Antimicrobial Agents:
- Effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus.
- Exhibits antifungal activity, particularly against strains like Trichoderma viride.
- Cancer Therapy:
- Neurological Disorders:
Case Studies
-
Antibacterial Efficacy:
A study evaluated the antibacterial activity of this compound derivatives against eight bacterial strains. The results indicated that some compounds had MIC values significantly lower than those of standard antibiotics, suggesting a promising avenue for developing new antibacterial agents . -
Anticancer Activity:
In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death .
Comparative Analysis
| Compound | Antibacterial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| This compound | High | Moderate | Immunomodulatory effects |
| Indole-3-Carboxylate | Moderate | Low | Limited applications |
| Methyl Indole-2-Carboxylate | Low | Moderate | Some antifungal activity |
Q & A
Q. What are the common synthetic routes for methyl indoline-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of methyl indole-6-carboxylate or through cyclization of substituted anilines. Key steps include:
- Starting Materials : Indole-6-carboxylic acid derivatives or substituted nitroarenes.
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation or acid/base catalysts for cyclization .
- Solvents : Ethanol, methanol, or dichloromethane, depending on reaction compatibility.
- Temperature : Hydrogenation at 25–60°C; cyclization may require reflux conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Optimization involves adjusting catalyst loading, reaction time, and solvent polarity. Purity is validated via HPLC or TLC, and yields are reported with error margins (e.g., ±2%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 (to distinguish CH, CH2, CH3) and COSY/HSQC for connectivity. The indoline ring protons appear as multiplets (δ 3.0–4.5 ppm), while the ester methyl group resonates as a singlet (δ 3.7–3.9 ppm) .
- IR Spectroscopy :
- Ester C=O stretch at ~1700–1750 cm⁻¹; N-H (indoline) at ~3300 cm⁻¹.
- Mass Spectrometry :
- ESI-MS or EI-MS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of COOCH3).
Data contradictions (e.g., unexpected splitting in NMR) are resolved by repeating experiments, varying solvents, or using 2D techniques .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the indoline ring.
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with chemical stability.
- Conformational Analysis : Compare puckering coordinates (e.g., Cremer-Pople parameters) to experimental crystallographic data .
Software: Gaussian or ORCA, with solvent effects modeled via PCM. Results are validated against experimental UV-Vis or cyclic voltammetry data .
Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound derivatives?
- Methodological Answer :
- Disorder Handling : Use SHELXL (PART指令) to model split positions, with occupancy refinement .
- Twinned Data : Apply HKLF5 in SHELXL for twin-law correction (e.g., two-fold rotation).
- Validation Tools : Check R1/wR2 residuals (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry .
Example workflow: SHELXD (phasing) → SHELXL (refinement) → WinGX/ORTEP (visualization) .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a lead compound?
- Methodological Answer :
- Derivatization : Modify substituents (e.g., ester → amide, indoline → indole) and assess bioactivity.
- Assays :
- In vitro : IC50 determination against target enzymes (e.g., kinases) with positive/negative controls .
- In silico : Docking (AutoDock Vina) to predict binding affinities.
- Data Analysis :
- Use Hansch analysis (logP, σ constants) to correlate substituent effects with activity.
- Report p-values and confidence intervals for statistical significance .
Data Presentation Guidelines
- Tables : Include melting points (e.g., 232–234°C for indoline derivatives ), spectroscopic data, and crystallographic parameters (e.g., unit cell dimensions).
- Graphs : Use scatter plots for SAR trends (R² values) or heatmaps for docking scores.
- Statistical Reporting : Apply ANOVA for multi-group comparisons and Tukey’s test for post-hoc analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
